molecular formula C13H9F3O5S B1599650 Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate CAS No. 200573-11-1

Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate

Cat. No. B1599650
M. Wt: 334.27 g/mol
InChI Key: BDXDWDCWSCPFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate” is a chemical compound with the molecular formula C13H9F3O5S . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate can be represented by the SMILES notation: COC(=O)C1=C(C=CC2=CC=CC=C21)OS(=O)(=O)C(F)(F)F . The molecular weight of this compound is 334.27 .

Scientific Research Applications

Fluorescence Chiral Derivatizing Agent

A derivative, (S)-(+)-1-Methyl-2-(6,7,-dimethoxy-2,3-naphthalimido)ethyl trifluoromethanesulfonate, has been developed for the determination of enantiomers of carboxylic acids using high-performance liquid chromatography. This derivative introduces a red shift in the fluorescence spectrum, achieving high resolution in reversed-mode separation of diastereomers of chiral carboxylic acids, with detection limits as low as 4 fmol for fluorescence detection (Yasaka, Ono, & Tanaka, 1998).

Synthesis of Naphthyl Sulfides

Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate has been utilized in the synthesis of naphthyl alkyl and aryl sulfides by reacting with thiols in the presence of trifluoromethanesulfonic acid. This method allows for the preparation of naphthyl bis(alkyl) or bis(aryl) sulfides from corresponding dihydroxynaphthalenes, showcasing its application in synthesizing organic compounds (Nakazawa, Hirose, & Itabashi, 1989).

Catalytic Oxidation

It has also played a role in the catalytic oxidation process, particularly in the preparation of 2-methyl-1,4-naphthoquinone (vitamin K3) by catalytic oxidation of 2-methyl-1-naphthol in the presence of iron phthalocyanine supported catalyst. This highlights its utility in synthesizing medically relevant molecules with high efficiency and selectivity (Zalomaeva, Kholdeeva, & Sorokin, 2007).

Photopolymerization Initiators

Novel sulfonium salts, including methyl-2-naphthylsulfonium hexafluorophosphate, have been synthesized and used as photopolymerization initiators. These compounds demonstrate higher photoactivity than previously reported initiators, indicating their potential in advanced material fabrication processes (Takahashi, Sanda, & Endo, 2003).

Safety And Hazards

Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate is recommended for use as laboratory chemicals. Uses advised against include food, drug, pesticide or biocidal product use .

Future Directions

As a chemical used for research purposes, the future directions of Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate would likely depend on the results of ongoing and future studies .

properties

IUPAC Name

methyl 2-(trifluoromethylsulfonyloxy)naphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O5S/c1-20-12(17)11-9-5-3-2-4-8(9)6-7-10(11)21-22(18,19)13(14,15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXDWDCWSCPFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=CC=CC=C21)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452799
Record name METHYL 2-TRIFLUOROMETHANESULFONYLOXY-1-NAPHTHOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate

CAS RN

200573-11-1
Record name METHYL 2-TRIFLUOROMETHANESULFONYLOXY-1-NAPHTHOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoromethanesulfonic anhydride (492 g, 1.74 mol, 1.1 eq) in dichloromethane (0.5 L) was added over 1.5 hours to a suspension of methyl 2-hydroxy-1-naphthoate (319 g, 1.58 mol) and pyridine (330 ml, 4.08 mol, 2.6 eq) in dichloromethane (1.7 L) maintained at an internal temperature between −70 and −50° C., under nitrogen. Once the addition was complete, the mixture was allowed to warm to ambient temperature and stirred for 16 hours, after which time all solids had dissolved. Methyl tert-butyl ether (MTBE, 2.5 L) was added, causing precipitation. The solids were removed by filtration and washed with MTBE (0.5 L). The MTBE solutions were combined and washed with 2 N HCl(aq) (0.3 L then 0.2 L), water (2×2.5 L) and brine (2 L). The organic layer was dried (MgSO4), filtered and concentrated under reduced pressure. The residue was dissolved in toluene (2.5 L) and washed with 1 N NaOH (aq) (0.5 L), water (2.5 L) and brine (1 L). The toluene solution was dried (MgSO4), filtered and concentrated under reduced pressure. Initially a slightly brown oil, the product crystallised on standing. Yield 438.5 g, 83%
Quantity
492 g
Type
reactant
Reaction Step One
Quantity
319 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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